molecular formula C8H5ClF2O B1411443 3,5-Difluoro-2-methylbenzoyl chloride CAS No. 1803782-65-1

3,5-Difluoro-2-methylbenzoyl chloride

Cat. No.: B1411443
CAS No.: 1803782-65-1
M. Wt: 190.57 g/mol
InChI Key: MKWLAQKPNPSHEH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3,5-difluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Difluoro-2-methylbenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in medicinal chemistry and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: This compound is also used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. The presence of fluorine atoms can improve the efficacy and environmental stability of these agrochemicals .

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-2-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and the properties of its derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3,5-difluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-6(8(9)12)2-5(10)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWLAQKPNPSHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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